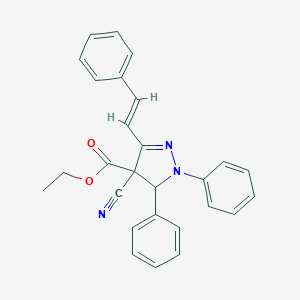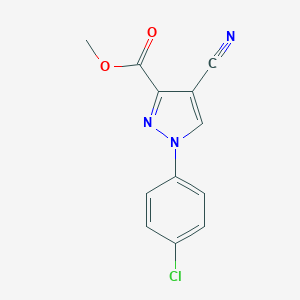
ethyl 4-cyano-1,5-diphenyl-3-(2-phenylvinyl)-4,5-dihydro-1H-pyrazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-cyano-1,5-diphenyl-3-(2-phenylvinyl)-4,5-dihydro-1H-pyrazole-4-carboxylate, also known as CDPP, is a chemical compound that has gained significant attention in the scientific research community. CDPP has unique biochemical and physiological effects, making it a promising candidate for various research applications.
Mecanismo De Acción
The mechanism of action of ethyl 4-cyano-1,5-diphenyl-3-(2-phenylvinyl)-4,5-dihydro-1H-pyrazole-4-carboxylate is not fully understood. However, it is believed that ethyl 4-cyano-1,5-diphenyl-3-(2-phenylvinyl)-4,5-dihydro-1H-pyrazole-4-carboxylate exerts its effects by inhibiting various enzymes and signaling pathways involved in cancer cell proliferation and inflammation.
Biochemical and Physiological Effects:
ethyl 4-cyano-1,5-diphenyl-3-(2-phenylvinyl)-4,5-dihydro-1H-pyrazole-4-carboxylate has been found to exhibit various biochemical and physiological effects. ethyl 4-cyano-1,5-diphenyl-3-(2-phenylvinyl)-4,5-dihydro-1H-pyrazole-4-carboxylate has been shown to induce apoptosis, inhibit cell proliferation, and promote cell cycle arrest in cancer cells. Additionally, ethyl 4-cyano-1,5-diphenyl-3-(2-phenylvinyl)-4,5-dihydro-1H-pyrazole-4-carboxylate has been found to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of ethyl 4-cyano-1,5-diphenyl-3-(2-phenylvinyl)-4,5-dihydro-1H-pyrazole-4-carboxylate is its ability to exhibit anti-cancer and anti-inflammatory properties. Additionally, ethyl 4-cyano-1,5-diphenyl-3-(2-phenylvinyl)-4,5-dihydro-1H-pyrazole-4-carboxylate has been found to be relatively stable and easy to synthesize. However, one of the limitations of ethyl 4-cyano-1,5-diphenyl-3-(2-phenylvinyl)-4,5-dihydro-1H-pyrazole-4-carboxylate is its low solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
Ethyl 4-cyano-1,5-diphenyl-3-(2-phenylvinyl)-4,5-dihydro-1H-pyrazole-4-carboxylate has shown promising results in various scientific research applications. In the future, further studies are needed to fully understand the mechanism of action of ethyl 4-cyano-1,5-diphenyl-3-(2-phenylvinyl)-4,5-dihydro-1H-pyrazole-4-carboxylate. Additionally, more research is needed to explore the potential of ethyl 4-cyano-1,5-diphenyl-3-(2-phenylvinyl)-4,5-dihydro-1H-pyrazole-4-carboxylate in the treatment of various diseases, including cancer and inflammatory diseases. Furthermore, the development of ethyl 4-cyano-1,5-diphenyl-3-(2-phenylvinyl)-4,5-dihydro-1H-pyrazole-4-carboxylate derivatives with improved solubility and bioavailability could lead to the development of more effective drugs.
In conclusion, ethyl 4-cyano-1,5-diphenyl-3-(2-phenylvinyl)-4,5-dihydro-1H-pyrazole-4-carboxylate is a chemical compound that has shown promising results in various scientific research applications. Its unique biochemical and physiological effects make it a promising candidate for the development of new drugs for the treatment of various diseases. Further research is needed to fully understand the mechanism of action of ethyl 4-cyano-1,5-diphenyl-3-(2-phenylvinyl)-4,5-dihydro-1H-pyrazole-4-carboxylate and explore its potential in the treatment of various diseases.
Métodos De Síntesis
Ethyl 4-cyano-1,5-diphenyl-3-(2-phenylvinyl)-4,5-dihydro-1H-pyrazole-4-carboxylate can be synthesized through a multi-step process involving the reaction of various reagents. The synthesis of ethyl 4-cyano-1,5-diphenyl-3-(2-phenylvinyl)-4,5-dihydro-1H-pyrazole-4-carboxylate requires the condensation of 1,3-diphenyl-1,3-propanedione with hydrazine hydrate, followed by the reaction of the resulting intermediate with ethyl cyanoacetate and benzaldehyde. The final product is obtained by esterification with ethanol and carboxylation with carbon dioxide.
Aplicaciones Científicas De Investigación
Ethyl 4-cyano-1,5-diphenyl-3-(2-phenylvinyl)-4,5-dihydro-1H-pyrazole-4-carboxylate has shown promising results in various scientific research applications. One such application is in the field of cancer research. ethyl 4-cyano-1,5-diphenyl-3-(2-phenylvinyl)-4,5-dihydro-1H-pyrazole-4-carboxylate has been shown to exhibit anti-cancer properties by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. Additionally, ethyl 4-cyano-1,5-diphenyl-3-(2-phenylvinyl)-4,5-dihydro-1H-pyrazole-4-carboxylate has been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Propiedades
Fórmula molecular |
C27H23N3O2 |
|---|---|
Peso molecular |
421.5 g/mol |
Nombre IUPAC |
ethyl 4-cyano-2,3-diphenyl-5-[(E)-2-phenylethenyl]-3H-pyrazole-4-carboxylate |
InChI |
InChI=1S/C27H23N3O2/c1-2-32-26(31)27(20-28)24(19-18-21-12-6-3-7-13-21)29-30(23-16-10-5-11-17-23)25(27)22-14-8-4-9-15-22/h3-19,25H,2H2,1H3/b19-18+ |
Clave InChI |
DWJUYFSZVXMKOE-VHEBQXMUSA-N |
SMILES isomérico |
CCOC(=O)C1(C(N(N=C1/C=C/C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4)C#N |
SMILES |
CCOC(=O)C1(C(N(N=C1C=CC2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4)C#N |
SMILES canónico |
CCOC(=O)C1(C(N(N=C1C=CC2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(Z)-2-(4-hydroxyanilino)ethenyl]iminocyclohexa-2,5-dien-1-one](/img/structure/B283011.png)
![N-[1-methyl-3-(1-naphthylimino)butylidene]naphthalen-1-amine](/img/structure/B283012.png)
![6-[(Z)-2-(2-hydroxyanilino)-1,2-diphenylethenyl]iminocyclohexa-2,4-dien-1-one](/img/structure/B283014.png)
![N-(1-naphthyl)-N-[2-(1-naphthylimino)ethylidene]amine](/img/structure/B283017.png)
![N-(2-{[(2-cyanophenyl)imino]methyl}phenyl)-4-methylbenzenesulfonamide](/img/structure/B283018.png)

![N-[2-(4-isopropyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]-4-methylbenzenesulfonamide](/img/structure/B283020.png)
![Methyl 6-benzyl-1-(3-chlorophenyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate](/img/structure/B283023.png)
![Methyl 6-benzyl-1-(4-methylphenyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate](/img/structure/B283024.png)



![Ethyl 1-(3-chlorophenyl)-6-cyano-5-oxo-7-phenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate](/img/structure/B283031.png)
![Methyl 6-cyano-5-oxo-1,7-diphenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate](/img/structure/B283032.png)